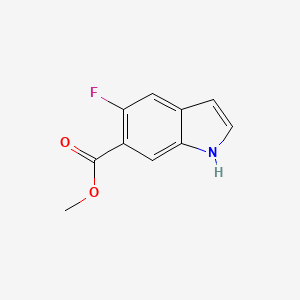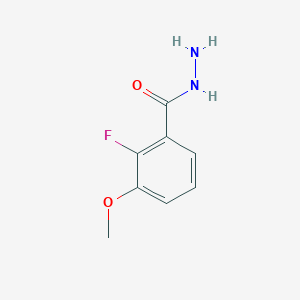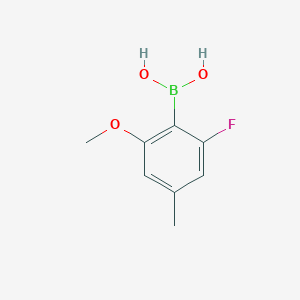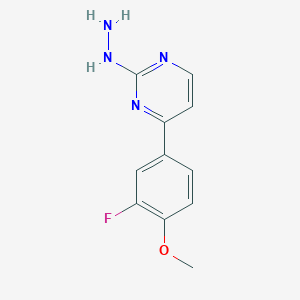![molecular formula C9H11F3N2O B1446574 {6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine CAS No. 1513116-05-6](/img/structure/B1446574.png)
{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine
説明
“{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine” is a chemical compound with the CAS Number: 771584-26-0 . It has a molecular weight of 206.17 . The IUPAC name for this compound is [6-(2,2,2-trifluoroethoxy)-3-pyridinyl]methanamine .
Molecular Structure Analysis
The InChI code for “{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine” is 1S/C8H9F3N2O/c9-8(10,11)5-14-7-2-1-6(3-12)4-13-7/h1-2,4H,3,5,12H2 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine” is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius . .
科学的研究の応用
Medicinal Applications
Pyridine derivatives are pivotal in medicinal chemistry due to their broad spectrum of biological activities. They exhibit antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activities. Their high affinity for various ions and neutral species also makes them effective as chemosensors for the detection of different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Chemosensing Applications
Pyridine derivatives serve as highly selective and effective chemosensors. Their utility spans analytical chemistry, where they are used for detecting anions, cations, and neutral species. This versatility underscores their importance in monitoring and managing the quality of various environmental and biological matrices (Abu-Taweel et al., 2022).
Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, including those from pyridine, are notable for their roles in organic synthesis and catalysis. These compounds are involved in forming metal complexes, designing catalysts, and facilitating asymmetric syntheses. Their medicinal applications are also significant, with some compounds showing anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Electroluminescent and Optoelectronic Materials
The integration of pyridine derivatives into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These compounds are used in the fabrication of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Their electroluminescent properties are crucial for advancing technologies in display and lighting (Lipunova et al., 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
[6-(2,2,2-trifluoroethoxymethyl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)6-15-5-8-2-1-7(3-13)4-14-8/h1-2,4H,3,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMPGXQSDGHMQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)COCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



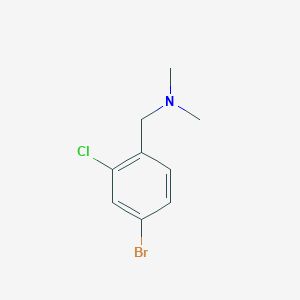

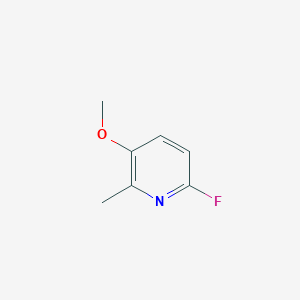

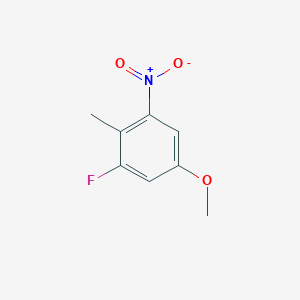
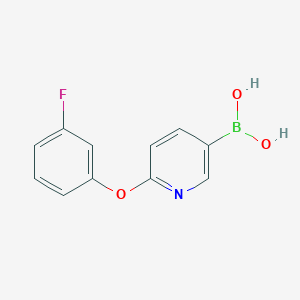
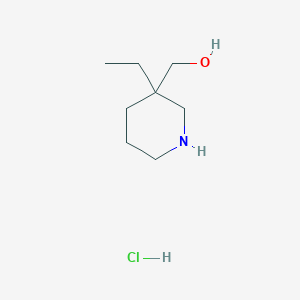
![Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride](/img/structure/B1446506.png)
